Superior In Vitro Potency Against C. difficile Compared to Cadazolid, Linezolid, and Ciprofloxacin
MCB-3681 demonstrates a lower minimum inhibitory concentration (MIC) range against C. difficile clinical isolates compared to the related hybrid cadazolid and the single-class agents linezolid and ciprofloxacin. In a study of 114 isolates, MCB-3681 MICs ranged from 0.008–0.5 mg/L [1], whereas cadazolid MICs ranged from 0.064–0.5 mg/L [1], and linezolid-resistant isolates exhibited MICs of 8 mg/L or higher [1]. A separate 199-isolate study confirmed MCB-3681 geometric mean MIC of 0.12 mg/L [2], compared to 1.02 mg/L for linezolid (P<0.0001) [2].
| Evidence Dimension | MIC range / geometric mean MIC |
|---|---|
| Target Compound Data | 0.008–0.5 mg/L (range) [1]; GM MIC = 0.12 mg/L [2] |
| Comparator Or Baseline | Cadazolid: 0.064–0.5 mg/L range [1]; Linezolid: GM MIC = 1.02 mg/L (P<0.0001) [2]; Ciprofloxacin: 107/114 isolates resistant (MIC 8–256 mg/L) [1] |
| Quantified Difference | MCB-3681 MIC range lower bound 8-fold more potent than cadazolid (0.008 vs 0.064 mg/L); GM MIC 8.5-fold lower than linezolid |
| Conditions | Agar dilution method; 114–199 C. difficile clinical isolates |
Why This Matters
Lower MIC values translate to higher potency, enabling more robust in vitro efficacy readouts and potentially lower required doses in animal models.
- [1] Rashid, M. U., et al. In vitro activity of MCB3681 against Clostridium difficile strains. Anaerobe 28 (2014) 216-219. View Source
- [2] Freeman, J., et al. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread. Antimicrobial Agents and Chemotherapy 2017, 61 (3), e02077-16. View Source
